2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid
Overview
Description
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid is a heterocyclic compound that contains both pyrazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid typically involves the formation of the pyrazole and thiazole rings followed by the introduction of the boronic acid group. One common method involves the reaction of 4-methyl-1H-pyrazole with thiazole-4-boronic acid under suitable conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield various substituted aromatic compounds .
Scientific Research Applications
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid involves its interaction with specific molecular targets. For example, it can bind to enzymes such as topoisomerase II, leading to the inhibition of DNA replication and cell death . The compound may also interact with other proteins and pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar in structure but lacks the thiazole ring.
1-(2-Hydroxy-2-methylpropyl)pyrazole-4-boronic acid: Contains a different substituent on the pyrazole ring.
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid is unique due to the presence of both pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
[2-(4-methylpyrazol-1-yl)-1,3-thiazol-4-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN3O2S/c1-5-2-9-11(3-5)7-10-6(4-14-7)8(12)13/h2-4,12-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDIQPUHYSEOKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)N2C=C(C=N2)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189330 | |
Record name | Boronic acid, B-[2-(4-methyl-1H-pyrazol-1-yl)-4-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-65-3 | |
Record name | Boronic acid, B-[2-(4-methyl-1H-pyrazol-1-yl)-4-thiazolyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-(4-methyl-1H-pyrazol-1-yl)-4-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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